molecular formula C19H14I2N2O4S B306480 2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Katalognummer B306480
Molekulargewicht: 620.2 g/mol
InChI-Schlüssel: LPSIBOODXIZFIM-NVNXTCNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, also known as HDTA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HDTA belongs to the group of thiazolidinedione derivatives, which are known for their anti-inflammatory, antidiabetic, and anticancer properties.

Wirkmechanismus

The mechanism of action of 2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to act by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. PPAR-γ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell proliferation. Activation of PPAR-γ by this compound leads to the inhibition of pro-inflammatory cytokines, improved insulin sensitivity, and reduced blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also improves insulin sensitivity and reduces blood glucose levels. In addition, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antidiabetic, and anticancer properties. Another advantage is its relatively simple synthesis method. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand the mechanism of action of this compound.

Zukünftige Richtungen

There are several future directions for the research of 2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another direction is to study its potential as a treatment for diabetes and its complications. Additionally, further research is needed to understand its mechanism of action and to develop more potent derivatives of this compound.

Synthesemethoden

The synthesis of 2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the condensation reaction of 4-hydroxy-3,5-diiodobenzaldehyde with 2,4-thiazolidinedione in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then treated with N-(4-methylphenyl)acetamide in the presence of triethylamine to yield this compound. The purity and yield of this compound can be improved by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also has antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels. In addition, this compound has been found to have anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

Eigenschaften

Molekularformel

C19H14I2N2O4S

Molekulargewicht

620.2 g/mol

IUPAC-Name

2-[(5Z)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H14I2N2O4S/c1-10-2-4-12(5-3-10)22-16(24)9-23-18(26)15(28-19(23)27)8-11-6-13(20)17(25)14(21)7-11/h2-8,25H,9H2,1H3,(H,22,24)/b15-8-

InChI-Schlüssel

LPSIBOODXIZFIM-NVNXTCNLSA-N

Isomerische SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)I)O)I)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)O)I)SC2=O

Kanonische SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)I)O)I)SC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.